

trans-4-Aminocyclohexanemethanol hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

| | |
|-----------------------|--|
| <i>Compound Name:</i> | <i>trans-4- Aminocyclohexanemethanol hydrochloride</i> |
| <i>CAS No.:</i> | <i>61367-22-4</i> |
| <i>Cat. No.:</i> | <i>B3021903</i> |

[Get Quote](#)

Technical Whitepaper: **trans-4-Aminocyclohexanemethanol Hydrochloride**

Executive Summary

trans-4-Aminocyclohexanemethanol hydrochloride is a critical bifunctional aliphatic scaffold used primarily in the design of kinase inhibitors, peptidomimetics, and conformationally restricted drug conjugates. Unlike its aromatic counterparts (e.g., p-aminobenzyl alcohol), this saturated cyclohexane system offers a rigid, non-planar geometry that directs substituents into specific vectors, often improving metabolic stability and selectivity in protein active sites.

Critical Distinction: Researchers frequently confuse this compound with trans-4-aminocyclohexanol (CAS 27489-62-9). This guide specifically addresses the hydroxymethyl (-CH₂OH) derivative, not the hydroxyl (-OH) derivative.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section establishes the baseline data for the compound.[1] The trans-stereochemistry is the defining feature, ensuring the amino and hydroxymethyl groups are equatorial-equatorial (e,e), providing the maximum linear distance (~6.0 Å) between functional termini.

Nomenclature & Identification

| Property | Data | Note |
|-------------------|---|--|
| IUPAC Name | trans-(4-Aminocyclohexyl)methanol hydrochloride | |
| Common Name | trans-4-Aminocyclohexanemethanol HCl | |
| CAS Number (Base) | 1467-84-1 | Primary reference for the parent amine. |
| CAS Number (HCl) | Varies by vendor (often cited as 50910-55-9 or generic) | Warning: Do not confuse with CAS 50910-54-8 (trans-4-aminocyclohexanol HCl). |
| Molecular Formula | C ₇ H ₁₅ NO[2][3][4] · HCl | |
| Molecular Weight | 165.66 g/mol (Salt); 129.20 g/mol (Base) | |
| SMILES | Cl.N[C@H]1CCCC1 | Stereochemistry defined. |

Physicochemical Properties

| Parameter | Value/Description | Experimental Context |
|-----------------|---|---|
| Appearance | White to off-white crystalline solid | Hygroscopic; store with desiccant. |
| Solubility | High: Water, DMSO, Methanol Low: DCM, Hexanes, Toluene | Polar salt character requires polar solvents for dissolution. |
| pKa (Amine) | ~10.5 (Estimated) | Typical for primary aliphatic amines; protonated at physiological pH. |
| Stereochemistry | trans-1,4-disubstituted | Thermodynamically stable diequatorial conformation. |

Part 2: Synthetic Routes & Manufacturing

The synthesis of trans-4-aminocyclohexanemethanol generally proceeds via the reduction of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA). The challenge lies in preserving the trans stereochemistry and preventing over-reduction or racemization.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical flow from the commercially available acid to the target alcohol.

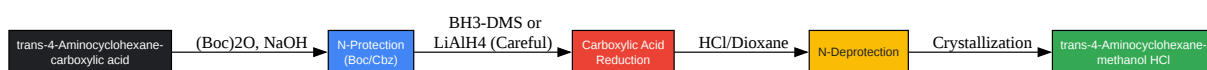


Figure 1: Synthetic pathway ensuring retention of trans-stereochemistry via N-protection.

[Click to download full resolution via product page](#)

Critical Process Parameters (CPP)

- Stereocontrol: The starting material, trans-4-aminocyclohexanecarboxylic acid, is widely available (precursor to Tranexamic acid). Using the pure trans isomer is more efficient than

separating isomers at the alcohol stage.

- Reduction Agent Selection:
 - Borane-Dimethyl Sulfide ($\text{BH}_3\cdot\text{DMS}$): Preferred. Reduces carboxylic acids to alcohols chemoselectively in the presence of carbamates (Boc/Cbz).
 - Lithium Aluminum Hydride (LiAlH_4): Effective but requires strict anhydrous conditions and may reduce carbamates to methyl amines if temperature is uncontrolled.

Part 3: Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore modulator. Its rigidity allows it to span binding pockets without the entropic penalty associated with flexible alkyl chains.

Structural Logic & Signaling (Graphviz)

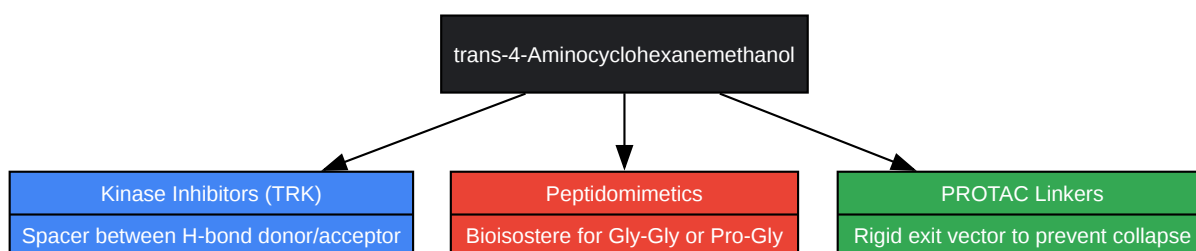


Figure 2: Pharmacological utility of the rigid cyclohexane spacer in drug design.

[Click to download full resolution via product page](#)

Case Study: TRK Inhibitors

In the development of Tropomyosin Receptor Kinase (TRK) inhibitors, the trans-cyclohexane ring acts as a spacer that projects the solubilizing amine group into the solvent front while keeping the hydrophobic core buried in the ATP pocket. This improves oral bioavailability compared to flexible alkyl linkers [1].

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of trans-4-(Boc-amino)cyclohexanemethanol (Intermediate). Note: This protocol describes the reduction of the Boc-protected acid, a common intermediate step.

Reagents:

- trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)
- Isobutyl chloroformate (1.1 eq)
- N-Methylmorpholine (NMM) (1.1 eq)
- Sodium Borohydride (NaBH₄) (2.5 eq)
- THF (Anhydrous) / Methanol

Methodology:

- Activation: Dissolve the Boc-acid in anhydrous THF at -10°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride. Checkpoint: White precipitate (NMM·HCl) confirms activation.
- Reduction: Filter off the precipitate (optional but cleaner). Add the filtrate dropwise to a suspension of NaBH₄ in THF/MeOH (10:1) at 0°C.
- Quench: Stir at room temperature for 2 hours. Quench carefully with 1N HCl (gas evolution!).
- Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
- Validation: TLC (50% EtOAc/Hexane). The product (alcohol) will have a lower R_f than the starting acid but higher than the free amine. Stain with Ninhydrin (after Boc removal) or PMA.

Deprotection to HCl Salt: Dissolve the intermediate in 4N HCl in Dioxane. Stir 1 hour.

Concentrate to dryness. Triturate with diethyl ether to yield the title compound as a white solid.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the material, specifically distinguishing it from the "ol" impurity.

5.1 ¹H NMR (D₂O, 400 MHz) - Predicted

- δ 3.35 (d, 2H): The -CH₂OH protons. This doublet is the diagnostic peak distinguishing the methanol from the cyclohexanol (which would show a multiplet at ~3.5 ppm for -CH-OH).
- δ 3.05 (m, 1H): Proton alpha to the amine (axial).
- δ 1.95 - 1.00 (m, 9H): Cyclohexane ring protons. The splitting pattern confirms the trans diequatorial arrangement.

5.2 HPLC Parameters

- Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 μm.
- Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
- Gradient: 0% B to 30% B over 15 min. (Highly polar compound elutes early).
- Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as the compound lacks a strong UV chromophore.

References

- Andrews, M. J., et al. (2013). "Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors." World Intellectual Property Organization, WO2013088257A1. [Link](#)
- Santa Cruz Biotechnology. (n.d.). "trans-4-Aminocyclohexanemethanol (CAS 1467-84-1) Product Data."^{[3][4][5][6]} [Link^{\[5\]}](#)
- Sigma-Aldrich. (n.d.). "Differentiation of Cyclohexanol and Cyclohexanemethanol derivatives." (General Reference for CAS 50910-54-8 vs 1467-84-1). [Link](#)
- ChemScene. (n.d.). "(trans-4-Aminocyclohexyl)methanol Product Sheet." [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Trans 4 Amino Cyclohexanol Latest Price Exporter \[cartelinternational.com\]](#)
- [2. scbt.com \[scbt.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
- [4. chemscene.com \[chemscene.com\]](#)
- [5. 1467-84-1|\(trans-4-Aminocyclohexyl\)methanol|BLD Pharm \[bldpharm.com\]](#)
- [6. Buy Online CAS Number 1467-84-1 - TRC - trans 4-Aminocyclohexanemethanol | LGC Standards \[lgcstandards.com\]](#)
- To cite this document: BenchChem. [trans-4-Aminocyclohexanemethanol hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3021903/docs#trans-4-aminocyclohexanemethanol-hydrochloride-basic-properties\]](https://www.benchchem.com/product/b3021903/docs#trans-4-aminocyclohexanemethanol-hydrochloride-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check